molecular formula C11H15N3O2 B1474991 tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1851932-29-0

tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1474991
CAS RN: 1851932-29-0
M. Wt: 221.26 g/mol
InChI Key: AUKLDNRSKHNLPI-UHFFFAOYSA-N
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Description

Tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate (TBC) is a versatile chemical compound with a wide range of applications in scientific research. It is a derivative of triazole, a nitrogen-containing heterocyclic compound, and is composed of a tert-butyl group attached to a nitrogen atom of the triazole ring. TBC has been extensively studied by scientists due to its unique properties, such as its low toxicity, high solubility in polar solvents, and its ability to form complexes with transition metals. In addition, TBC has been used as a building block for the synthesis of other compounds, such as polymers and dyes.

Mechanism of Action

The mechanism of action of tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate is not yet fully understood. However, it is believed to act as a Lewis acid, which means it can donate a pair of electrons to form a coordinate bond with a Lewis base, such as a transition metal complex. This allows tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate to form complexes with transition metals, which can then be used in various scientific applications.
Biochemical and Physiological Effects
tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate is generally considered to be a non-toxic compound, and has not been found to have any significant biochemical or physiological effects. It is not known to be carcinogenic, mutagenic, or teratogenic, and is not known to be an endocrine disruptor.

Advantages and Limitations for Lab Experiments

Tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, it is a low-toxicity compound and is soluble in polar solvents, which makes it easy to handle and manipulate in the laboratory. However, tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate is not very stable and can decompose over time, which can limit its usefulness in some applications.

Future Directions

There are many potential future directions for research into tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate. For example, further research could be done to better understand the mechanism of action of tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate and how it interacts with transition metal complexes. In addition, further research could be done to explore the potential applications of tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate-based polymers and dyes. Finally, further research could be done to develop more efficient and cost-effective methods for synthesizing tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate.

Scientific Research Applications

Tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of transition metal complexes, which have been studied for their potential applications in catalysis and materials science. In addition, tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate has been used as a building block for the synthesis of polymers and dyes, which have been studied for their potential applications in drug delivery, sensing, and optoelectronics.

properties

IUPAC Name

tert-butyl 1-but-3-ynyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-5-6-7-14-8-9(12-13-14)10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKLDNRSKHNLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(N=N1)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135418
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-butyn-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate

CAS RN

1851932-29-0
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-butyn-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1851932-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-butyn-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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